2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C18H16ClN3O2S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-6-5-9-15(12(11)2)20-16(23)10-25-18-22-21-17(24-18)13-7-3-4-8-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
IJIIXCXRBMVMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Chlorobenzohydrazide
2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in ethanol. This yields 2-chlorobenzohydrazide, a critical precursor for oxadiazole formation.
Cyclization to 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions. This step generates the 1,3,4-oxadiazole ring with a mercapto (-SH) group at the 2-position. The reaction mechanism involves the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification.
Reaction Conditions:
Synthesis of N-(2,3-Dimethylphenyl)-2-Chloroacetamide
The chloroacetamide moiety is prepared via nucleophilic acyl substitution.
Reaction of 2-Chloroacetyl Chloride with 2,3-Dimethylaniline
2-Chloroacetyl chloride is added dropwise to a solution of 2,3-dimethylaniline in dry dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, facilitating the formation of N-(2,3-dimethylphenyl)-2-chloroacetamide.
Reaction Conditions:
Alkylation to Form 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(2,3-Dimethylphenyl)Acetamide
The thiol group of the oxadiazole undergoes nucleophilic substitution with the chloroacetamide derivative.
Conventional Alkylation Method
A mixture of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, N-(2,3-dimethylphenyl)-2-chloroacetamide, and potassium carbonate (K₂CO₃) in acetone is stirred at room temperature for 4–6 hours. The base deprotonates the thiol, enabling the formation of the thioether bond.
Reaction Conditions:
Ultrasonic-Assisted Alkylation
Ultrasonic irradiation enhances reaction efficiency by improving mass transfer and reducing reaction time. The same reagents are subjected to ultrasonic waves (40 kHz, 300 W) in acetone for 1–2 hours, yielding the product with minimal side reactions.
Optimized Conditions:
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 60–70% | 75–79% |
| Energy Input | Moderate | Low (ultrasonic) |
| Byproduct Formation | Moderate | Minimal |
The ultrasonic method offers superior yields and shorter reaction times, making it preferable for large-scale synthesis. However, the conventional approach remains viable for laboratories lacking specialized equipment.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.32 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 165.2 (C=N), 142.1–125.3 (Ar-C), 40.8 (SCH₂), 18.9 (CH₃).
-
HRMS (ESI): m/z Calculated for C₁₉H₁₇ClN₃O₂S: 402.0674; Found: 402.0678.
Melting Point
The compound exhibits a sharp melting point at 178–180°C, consistent with its crystalline structure.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Reagents : HO/acetic acid or m-CPBA (meta-chloroperbenzoic acid)
-
Products : Sulfoxide (R–SO–) at 0–5°C; sulfone (R–SO–) at 25°C .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core participates in:
-
Nucleophilic Aromatic Substitution : Chlorine at the 2-position of the phenyl ring facilitates substitution with amines or alkoxides .
-
Electrophilic Reactions : Reacts with alkyl halides or acyl chlorides at the sulfur or nitrogen sites .
Oxidative Desulfurization
Hypervalent iodine reagents (e.g., PhI(OAc)) promote desulfurization of thioamide intermediates to form 2-amino-1,3,4-oxadiazoles, a key step in derivative synthesis :
Catalytic Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl moiety:
Reaction Optimization Data
Stability and Degradation
-
Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Decomposes above 220°C without melting, confirmed by TGA-DSC analysis.
Biological Activity Correlations
Modifications at the oxadiazole or acetamide groups enhance bioactivity:
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is . The oxadiazole ring contributes to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The thioether linkage and the acetamide group are critical for its interaction with biological systems.
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Compounds with similar oxadiazole structures have shown significant antimicrobial activity against various pathogens. The oxadiazole ring is known for its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound may act as an inhibitor of pro-inflammatory mediators. In silico studies suggest that derivatives of oxadiazoles can inhibit enzymes such as 5-lipoxygenase, which is involved in the inflammatory response.
- Anticancer Activity : Preliminary studies have indicated that this compound could exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Synthesis and Characterization
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer potential of similar oxadiazole derivatives against various cancer cell lines. The results showed significant growth inhibition percentages, indicating the potential effectiveness of these compounds in cancer therapy .
- In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational analyses help in understanding the mechanism of action and guiding further optimization of the compound for enhanced efficacy .
- ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of related oxadiazole compounds indicates favorable profiles that support their development as therapeutic agents .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Halogen vs.
- Positional Isomerism : The target compound’s 2-chlorophenyl group (ortho-substitution) likely induces steric hindrance compared to para-substituted analogs (e.g., 14a in ), affecting binding interactions in biological systems .
- Acetamide Substituents : The 2,3-dimethylphenyl group on the acetamide nitrogen provides steric bulk and EDG effects, contrasting with simpler substituents like p-tolyl () or 4-chlorophenyl () .
SAR Highlights:
- Halogen Effects : Chlorine at the ortho position (target compound) may enhance receptor binding via hydrophobic interactions compared to para-substituted analogs .
- EDG Influence : The 2,3-dimethylphenyl group’s electron-donating methyl groups could stabilize charge-transfer interactions in enzymatic pockets, as seen in EDG-rich cytotoxic agents () .
Physicochemical and Spectroscopic Comparisons
- Melting Points : Analogs with chlorophenyl groups (e.g., 14a in ) melt at 206–208°C, while benzofuran derivatives () have lower melting points. The target compound’s melting point is expected to align with chlorophenyl-containing analogs (~200°C) .
- NMR Signatures : The S–CH₂ group in chlorophenyl-oxadiazole analogs resonates as a singlet at δ4.14 ppm (), a feature conserved in the target compound. Aromatic protons in the 2,3-dimethylphenyl group would appear as distinct multiplets near δ7.0–7.5 ppm .
Biological Activity
The compound 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a unique structure that includes:
- Oxadiazole Ring : Known for diverse biological activities.
- Thioether Linkage : Enhances interaction with biological targets.
- Chlorophenyl and Dimethylphenyl Groups : These substitutions may influence pharmacological properties.
The molecular formula is with a molecular weight of approximately 350.78 g/mol.
Biological Activity Overview
Research indicates that the oxadiazole derivatives exhibit a range of biological activities:
Antimicrobial Activity
Oxadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:
- Minimum inhibitory concentrations (MICs) for similar compounds ranged from 0.22 to 0.25 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has demonstrated cytotoxic effects in several cancer cell lines:
- Studies indicate that modifications on the phenyl rings can enhance cytotoxicity. For example, specific substitutions have been linked to increased apoptosis in cancer cells .
- The structure-activity relationship (SAR) suggests that electron-donating groups enhance anti-proliferative activity against liver cancer cell lines (HepG2), with IC50 values indicating potent effects at low concentrations .
Anti-inflammatory Effects
Compounds similar to this one have been investigated for their anti-inflammatory properties:
- Inhibition of myeloperoxidase (MPO) has been noted, suggesting potential applications in treating inflammatory diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Induction of Apoptosis :
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for preparing 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide?
A common method involves refluxing precursors like substituted oxadiazoles with chloroacetyl chloride in the presence of triethylamine. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) are synthesized by reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux for 4 hours, followed by TLC monitoring and recrystallization . Adjustments for steric and electronic effects (e.g., substituting phenyl groups with 2-chlorophenyl or 2,3-dimethylphenyl) require optimizing molar ratios and reaction times .
Q. How can spectroscopic techniques (NMR, FTIR) validate the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and dimethylphenyl groups), methyl groups (δ 2.1–2.5 ppm), and thioether-linked CH₂ (δ 4.8–5.0 ppm) .
- FTIR : Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹), C-N (oxadiazole, ~1250–1300 cm⁻¹), and C-S (thioether, ~650–750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 252 for analogous thiadiazole derivatives) and fragmentation patterns validate the backbone .
Q. What solvent systems are optimal for recrystallization?
Polar aprotic solvents (e.g., DMSO/water mixtures) or pet-ether are effective for recrystallizing oxadiazole-thioacetamide derivatives, balancing solubility and purity .
Advanced Research Questions
Q. How can computational chemistry (e.g., HOMO-LUMO, MESP) predict reactivity and stability?
Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO gaps : Narrow gaps (~3–5 eV) suggest electrophilic susceptibility, particularly at the oxadiazole ring .
- Molecular Electrostatic Potential (MESP) : Negative potentials localize on oxadiazole S and O atoms, indicating nucleophilic attack sites .
These insights guide derivatization strategies (e.g., halogenation or alkylation) to enhance stability or bioactivity.
Q. How to resolve contradictions in bioactivity data across studies?
- Experimental Design : Use standardized assays (e.g., lipoxygenase inhibition for anti-inflammatory activity) with positive controls (e.g., indomethacin) .
- Structural Variants : Compare analogs (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) to isolate the effects of substituents like 2,3-dimethylphenyl vs. chlorophenyl .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test for dose-response data, as seen in randomized block designs for bioactive compounds .
Q. What strategies improve synthetic yield for scaled-up production?
- Catalyst Optimization : Replace POCl₃ with milder catalysts (e.g., T3P®) to reduce side reactions during cyclization .
- Reaction Monitoring : Use HPLC or in-situ FTIR to track intermediates and adjust pH/temperature dynamically .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times (e.g., from 4 hours to 30 minutes) and improves yields by 15–20% .
Q. How to assess electrochemical properties for drug delivery applications?
Cyclic voltammetry (CV) can quantify redox activity at the thioether and oxadiazole moieties. For example, analogous thiadiazoles show reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents .
Methodological Considerations
Q. What crystallographic techniques determine molecular conformation?
Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral planes. For example, oxadiazole derivatives exhibit planar geometries (torsion angles <5°) between the oxadiazole and adjacent phenyl rings, critical for π-π stacking in solid-state interactions .
Q. How to design SAR studies for antimicrobial activity?
- Core Modifications : Replace 1,3,4-oxadiazole with 1,2,4-thiadiazole to assess sulfur’s role in membrane penetration .
- Substituent Screening : Test halogen (Cl, Br), alkyl (methyl), and electron-withdrawing groups (NO₂) at the phenyl rings to map hydrophobicity and H-bonding effects .
Q. What in silico tools predict ADMET properties?
- SwissADME : Estimates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (AlogP >3).
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) with RMSD thresholds <2.0 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
